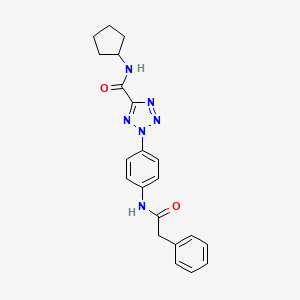
N-cyclopentyl-2-(4-(2-phenylacetamido)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(4-(2-phenylacetamido)phenyl)-2H-tetrazole-5-carboxamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various disorders, including anxiety, depression, and addiction.
Mechanism of Action
N-cyclopentyl-2-(4-(2-phenylacetamido)phenyl)-2H-tetrazole-5-carboxamide acts as a selective antagonist of the CRF1 receptor, which is involved in the regulation of the stress response. By blocking the CRF1 receptor, this compound reduces the release of stress hormones, such as cortisol, and attenuates the stress response. This mechanism of action has been implicated in the reduction of anxiety-like behaviors and depression-like behaviors in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce the release of stress hormones, such as cortisol, and attenuate the stress response. Additionally, this compound has been shown to reduce anxiety-like behaviors and depression-like behaviors in rodents. This compound has also been investigated for its potential in reducing drug-seeking behavior in addiction models.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclopentyl-2-(4-(2-phenylacetamido)phenyl)-2H-tetrazole-5-carboxamide is its selectivity for the CRF1 receptor, which allows for more targeted research on the role of the CRF1 receptor in various disorders. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on N-cyclopentyl-2-(4-(2-phenylacetamido)phenyl)-2H-tetrazole-5-carboxamide. One area of research is the potential therapeutic applications of this compound in various disorders, including anxiety, depression, and addiction. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on the stress response. Finally, there is a need for the development of more potent and long-lasting CRF1 receptor antagonists for use in research and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a selective antagonist of the CRF1 receptor that has shown promising results in preclinical studies for its potential therapeutic applications in various disorders. Its mechanism of action involves the attenuation of the stress response, which has been implicated in the reduction of anxiety-like behaviors, depression-like behaviors, and drug-seeking behavior in animal models. While this compound has advantages in its selectivity for the CRF1 receptor, its short half-life may limit its effectiveness in some experiments. Nonetheless, there are several future directions for research on this compound, including its potential therapeutic applications, mechanism of action, and the development of more potent and long-lasting CRF1 receptor antagonists.
Synthesis Methods
The synthesis of N-cyclopentyl-2-(4-(2-phenylacetamido)phenyl)-2H-tetrazole-5-carboxamide involves the reaction of 4-(2-phenylacetamido)phenylacetic acid with cyclopentylmagnesium bromide, followed by the reaction with sodium azide and 1,3-diphenyl-1H-tetrazole-5-carboxylic acid chloride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-cyclopentyl-2-(4-(2-phenylacetamido)phenyl)-2H-tetrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various disorders. In preclinical studies, this compound has shown promising results in reducing anxiety-like behaviors in animal models. It has also been shown to attenuate the stress response and reduce depression-like behaviors in rodents. Additionally, this compound has been investigated for its potential in reducing drug-seeking behavior in addiction models.
properties
IUPAC Name |
N-cyclopentyl-2-[4-[(2-phenylacetyl)amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-19(14-15-6-2-1-3-7-15)22-17-10-12-18(13-11-17)27-25-20(24-26-27)21(29)23-16-8-4-5-9-16/h1-3,6-7,10-13,16H,4-5,8-9,14H2,(H,22,28)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEONHNVKRYIRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

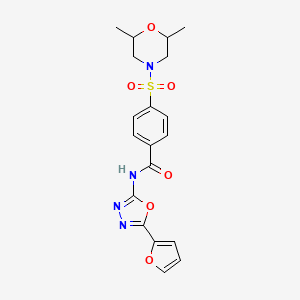
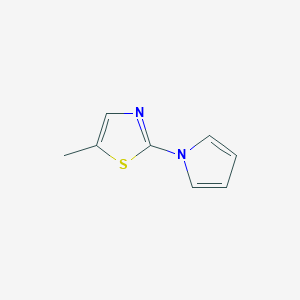
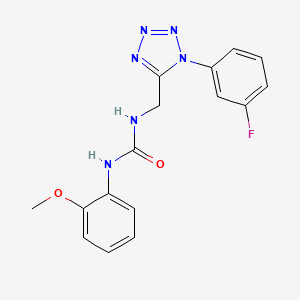
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2791218.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2791219.png)

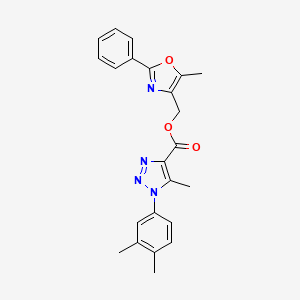
![N-cyclopentyl-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2791224.png)
![N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2791226.png)
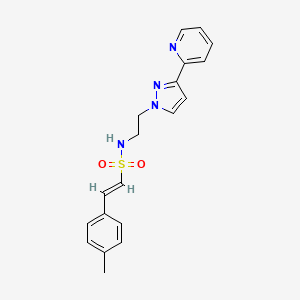

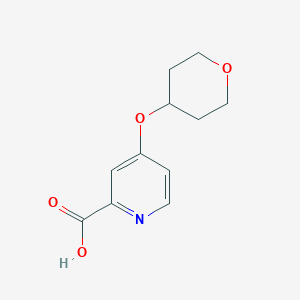
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2791232.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(butan-2-yl)acetamide](/img/structure/B2791233.png)